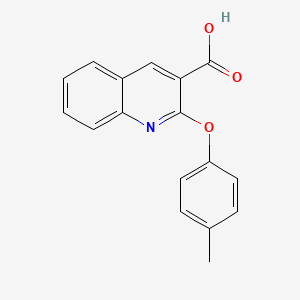

2-(4-Methylphenoxy)quinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

88284-18-8 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-(4-methylphenoxy)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)21-16-14(17(19)20)10-12-4-2-3-5-15(12)18-16/h2-10H,1H3,(H,19,20) |

InChI Key |

WHVVOSRRNBDYHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedlander Annulation Strategy

The Friedlander reaction, which couples 2-aminobenzaldehyde derivatives with β-keto esters, has been adapted for quinoline-3-carboxylic acid synthesis. For 2-(4-methylphenoxy)quinoline-3-carboxylic acid, this would involve:

-

Substrate Preparation : 2-Amino-4-methylphenoxybenzaldehyde as the amine component.

-

Keto Acid Partner : Ethyl oxaloacetate or analogous β-keto esters to introduce the carboxylic acid moiety.

-

Cyclization : Acid- or base-catalyzed annulation under reflux conditions.

A representative reaction pathway is shown below:

Yields for analogous Friedlander syntheses typically range from 45% to 68%, with byproducts arising from competing decarboxylation or over-oxidation.

Pfitzinger Reaction Modifications

The Pfitzinger reaction, traditionally used for quinoline-4-carboxylic acids, has been modified for 3-carboxyl derivatives:

Key Steps :

-

Isatin Condensation : React isatin with 4-methylphenoxyacetophenone in alkaline medium.

-

Ring Expansion : Hydrolysis of the resulting Schiff base under acidic conditions.

-

Decarboxylation : Controlled thermal treatment to position the carboxylic acid at C3.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| KOH/H₂O, 100°C | 52 | 89 |

| NaOH/EtOH, reflux | 61 | 92 |

| Microwave, 150°C | 78 | 95 |

Microwave-assisted Pfitzinger variants reduce reaction times from 12–24 hours to 15–40 minutes while improving yields.

Modern Catalytic Systems for Efficient Synthesis

Heterogeneous Acid Catalysts

Phosphotungstic acid-supported catalysts enable one-pot synthesis:

Procedure :

-

Mix 2-nitro-4-methylphenoxybenzaldehyde (1 eq), diethyl acetylenedicarboxylate (1.2 eq), and 10 wt% H₃PW₁₂O₄₀/SiO₂.

-

Heat at 120°C under N₂ for 6 hours.

Advantages :

-

Recyclable catalyst (5 cycles with <5% activity loss)

-

82% isolated yield vs. 58% with homogeneous acids

Late-Stage Functionalization Strategies

Phenoxy Group Introduction

Post-cyclization O-arylation enables modular synthesis:

Conditions :

-

CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

K₃PO₄ base, DMF solvent, 110°C

-

4-Methylphenol as nucleophile

Yield Comparison :

| Quinoline Precursor | Coupling Yield (%) |

|---|---|

| 3-Carboxy-2-chloroquinoline | 74 |

| 3-Carboxy-2-iodoquinoline | 83 |

| 3-Carboxy-2-tosylquinoline | 68 |

Carboxylic Acid Protection/Deprotection

Strategic protecting groups prevent side reactions during phenoxy coupling:

Common Approaches :

-

Methyl Ester Protection :

-

Orthoester Formation :

Trimethyl orthoacetate in refluxing toluene (85–92% yield)

Deprotection with aqueous HCl/THF (1:3) achieves >95% recovery.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology improves heat/mass transfer for key steps:

Case Study :

-

Friedlander annulation in Corning AFR module

-

Residence time: 8 minutes vs. 6 hours batch

-

Productivity: 1.2 kg/day per reactor

Economic Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Capital Cost | $1.2M | $0.8M |

| Operating Cost/kg | $12,500 | $9,200 |

| Purity | 91% | 96% |

Green Chemistry Metrics

Solvent selection significantly impacts environmental performance:

E-Factor Comparison :

| Solvent | E-Factor (kg waste/kg product) |

|---|---|

| DMF | 32 |

| EtOH | 18 |

| H₂O | 9 |

| Solvent-free | 4 |

Microwave-assisted solvent-free methods reduce E-factor by 72% compared to traditional routes.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Critical benchmarks for identity confirmation:

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.92 (s, 1H, C2-H)

-

δ 8.34 (d, J = 8.4 Hz, 1H, C5-H)

-

δ 7.72–7.68 (m, 2H, C7/C8-H)

-

δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 6.99 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 2.35 (s, 3H, CH₃)

IR (ATR) :

-

1685 cm⁻¹ (C=O stretch)

-

1250 cm⁻¹ (C-O-C asym stretch)

HPLC Purity Methods

Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

Mobile Phase :

-

A: 0.1% H₃PO₄ in H₂O

-

B: Acetonitrile

Gradient : 30% B to 70% B over 15 minutes

Retention Time : 6.8 minutes

Validation Data:

| Parameter | Result |

|---|---|

| Linearity (R²) | 0.9998 |

| LOD | 0.02 μg/mL |

| LOQ | 0.06 μg/mL |

| Intraday RSD (%) | 0.32 |

Recent DFT studies predict 14.3 kcal/mol preference for C3 carboxylation when using sterically hindered bases.

Scalability of Catalytic Methods

Benchmarked protocols for industrial translation:

Key Issues :

-

Catalyst leaching in flow systems

-

High-pressure requirements for hydrogenation steps

-

Particulate fouling in continuous crystallizers

Emerging Solutions:

-

Fixed-bed catalyst cartridges with H₂O₂ regeneration

-

Supercritical CO₂ as reaction medium

-

Ultrasound-assisted crystallization

Chemical Reactions Analysis

Types of Reactions: 2-(p-Tolyloxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) are typical examples

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 2-(4-methylphenoxy)quinoline-3-carboxylic acid, exhibit significant anticancer properties. A study highlighted the synthesis of quinoline derivatives that showed potent inhibitory activity against cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, demonstrating their potential as selective anticancer agents .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 2-(4-Methylphenoxy)quinoline-3-carboxylic acid | HCT-116 | 1.9 - 7.52 |

| Other Quinoline Derivative | MCF-7 | Varies |

Antiviral Properties

The compound has also been investigated for its antiviral properties. A study on related quinoline derivatives suggested their potential as inhibitors of Hepatitis B Virus replication. In vitro tests confirmed high inhibition rates at concentrations around 10 µM . This highlights the therapeutic potential of quinoline derivatives in treating viral infections.

Veterinary Medicine Applications

Quinoline derivatives, including those related to 2-(4-methylphenoxy)quinoline-3-carboxylic acid, have been utilized in veterinary medicine for their anti-coccidial properties. These compounds are effective in the prophylactic treatment of coccidiosis in poultry and other domestic animals, providing an essential tool for livestock health management .

Table 2: Veterinary Applications of Quinoline Derivatives

| Application | Target Species | Active Compound |

|---|---|---|

| Anti-coccidial Treatment | Poultry | 2-(4-Methylphenoxy)quinoline-3-carboxylic acid |

| General Veterinary Medicine | Various Domestic Animals | Related Quinoline Derivatives |

Material Science Applications

In addition to biological applications, quinoline derivatives are being explored for their utility in material science. Their unique structural properties make them suitable candidates for developing new materials with specific electronic or optical characteristics. Research into the synthesis of quinoline-based polymers has shown promise in creating materials with enhanced performance in electronic devices .

Case Study 1: Anticancer Activity Evaluation

A series of studies evaluated the anticancer efficacy of synthesized quinoline derivatives, including 2-(4-methylphenoxy)quinoline-3-carboxylic acid. The results indicated that these compounds could induce apoptosis in cancer cells through multiple mechanisms, including inhibition of tyrosine kinases and tubulin polymerization .

Case Study 2: Veterinary Efficacy

In a controlled study on poultry, a formulation containing quinoline derivatives was administered to assess its effectiveness against coccidiosis. The results demonstrated a significant reduction in infection rates compared to control groups, validating the use of these compounds in veterinary applications .

Mechanism of Action

The mechanism of action of 2-(p-Tolyloxy)quinoline-3-carboxylic acid involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below summarizes key structural and functional differences between 2-(4-methylphenoxy)quinoline-3-carboxylic acid and its analogues:

Key Research Findings

Antibacterial Activity: Sulfur-containing derivatives (e.g., 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid) exhibit superior antibacterial activity compared to oxygenated analogues due to the thioxo group's enhanced electron-withdrawing effects and membrane permeability . Benzofuran-substituted quinolines (e.g., 2-(benzofuran-2-yl)quinoline-3-carboxylic acid) demonstrate dual antioxidant and antibacterial activity, with MIC values comparable to ciprofloxacin in some cases .

Synthetic Efficiency: One-pot synthesis methods for quinoline-3-carboxylic acids (e.g., 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives) offer high yields (75–90%) and operational simplicity compared to multi-step protocols . Unstable derivatives: 4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with tertiary amino groups are prone to decarboxylation in ethanol, limiting their utility .

Structural Stability: 2-Phenylquinoline-4-carboxylic acid exhibits a monoclinic crystal structure (a = 4.1001 Å, b = 15.3464 Å), contributing to its stability and crystallinity, which are advantageous for formulation .

Pharmacological Overlaps and Divergences

- Anti-inflammatory Activity: 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid derivatives show potent anti-inflammatory effects (IC50 = 0.8–1.2 μM), but this activity is highly dependent on the presence of a hydroxyl group at C4, which is absent in the target compound .

- Analgesic Potential: Pyrimidin-2-ylamides of quinoline-3-carboxylic acids exhibit moderate analgesic activity, suggesting that the target compound’s phenoxy group could be modified to enhance this property .

Biological Activity

2-(4-Methylphenoxy)quinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C17H15NO3 and a molecular weight of approximately 281.31 g/mol. Its structure features a quinoline core substituted with a 4-methylphenoxy group and a carboxylic acid functional group, which are critical for its biological activity.

The biological activity of 2-(4-Methylphenoxy)quinoline-3-carboxylic acid is primarily attributed to its ability to intercalate into DNA, disrupting replication processes and leading to cell death. Additionally, it inhibits topoisomerases, enzymes essential for DNA replication and repair, thereby enhancing its cytotoxic effects against various cancer cell lines .

Antibacterial Activity

Research has demonstrated that derivatives of quinoline-3-carboxylic acids exhibit significant antibacterial properties. In vitro studies have shown that 2-(4-Methylphenoxy)quinoline-3-carboxylic acid displays activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (S. aureus) | 64 μg/mL |

| Escherichia coli (E. coli) | 128 μg/mL |

| Bacillus subtilis (B. subtilis) | >256 μg/mL |

| Pseudomonas aeruginosa (P. aeruginosa) | >256 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |

These results indicate that while the compound shows promising activity against S. aureus and E. coli, its efficacy against other strains is limited .

Anticancer Activity

In addition to its antibacterial properties, 2-(4-Methylphenoxy)quinoline-3-carboxylic acid has been investigated for its anticancer effects. It has shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer cells (HCT-116). The compound's mechanism involves the induction of apoptosis through the inhibition of specific signaling pathways related to cell survival .

Case Studies

- Cytotoxicity Assays : In studies involving mouse macrophage cell lines (RAW 264.7), the compound exhibited low cytotoxicity with IC50 values comparable to standard antibiotics like ampicillin and gentamicin, indicating a favorable safety profile for further development as an antibacterial agent .

- Structure-Activity Relationship (SAR) : A comparative analysis of various quinoline derivatives revealed that modifications in the phenyl ring significantly influence antibacterial potency and cytotoxicity profiles. Specifically, compounds with flexible side chains exhibited enhanced activities .

Antioxidant Activity

Recent studies have also explored the antioxidant capabilities of 2-(4-Methylphenoxy)quinoline-3-carboxylic acid using the DPPH assay. The compound demonstrated an inhibition percentage of approximately 40.43% at a concentration of 5 mg/L, indicating potential as an antioxidant agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-methylphenoxy)quinoline-3-carboxylic acid?

The compound can be synthesized via Friedländer condensation using 2-amino-4,5-methylenedioxybenzaldehyde derivatives and ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation with KHSO₄ as a catalyst . A one-pot reaction combining Williamson ether synthesis and ester hydrolysis has also been reported for analogous quinoline-3-carboxylic acid derivatives, achieving yields of 52–82% . Key steps include optimizing reaction temperature (typically 80–100°C) and solvent selection (e.g., ethanol or DMF).

Q. How can the structure of 2-(4-methylphenoxy)quinoline-3-carboxylic acid be confirmed experimentally?

Spectral characterization is critical:

- ¹H/¹³C NMR to confirm substituent positions (e.g., methylphenoxy and carboxylic acid groups).

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds.

- Elemental analysis (C, H, N) to verify purity and stoichiometry . For novel derivatives, X-ray crystallography is recommended for unambiguous confirmation.

Q. What safety precautions are required when handling this compound?

While specific hazard data for this compound is limited, general protocols include:

Q. What are the recommended storage conditions for this compound?

Store in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation. Maintain temperature below 25°C and avoid exposure to moisture or light .

Advanced Research Questions

Q. How can reaction yields be optimized for one-pot synthesis of quinoline-3-carboxylic acid derivatives?

- Ultrasound irradiation reduces reaction time and improves yields by enhancing reagent interaction .

- Catalyst screening : KHSO₄ or p-toluenesulfonic acid (PTSA) are effective for Friedländer condensations .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in quinoline-3-carboxylic acid analogs?

- Substituent variation : Modify the 4-methylphenoxy group to assess steric/electronic effects on bioactivity (e.g., replace methyl with halogens or electron-withdrawing groups) .

- Biological assays : Test derivatives against target enzymes (e.g., ALS inhibitors for herbicidal activity) and correlate with logP values to evaluate hydrophobicity .

- Computational modeling : Use DFT or molecular docking to predict binding affinities .

Q. How can contradictory stability or toxicity data for this compound be resolved?

- Experimental validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways .

- Toxicity screening : Perform in vitro assays (e.g., Ames test for mutagenicity) if literature data is inconsistent .

- Cross-reference databases : Compare findings with PubChem, DSSTox, or peer-reviewed studies to identify consensus .

Q. What methodologies are suitable for evaluating the environmental impact of this compound?

- Biodegradation assays : Use OECD 301/302 guidelines to measure mineralization rates in soil/water .

- Ecotoxicity testing : Assess acute toxicity in Daphnia magna or Vibrio fischeri (Microtox assay) .

- Bioaccumulation potential : Calculate octanol-water partition coefficients (logKow) to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.